

In Vivo Target Engagement of Jak1-IN-13: A Comparative Guide

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Compound of Interest

Compound Name: *Jak1-IN-13*

Cat. No.: *B12383943*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo target engagement of **Jak1-IN-13**, a covalent allosteric inhibitor of Janus Kinase 1 (JAK1). The data presented herein is primarily based on studies of the closely related compound VVD-118313 and its stereoisomeric mixture, compound 5, which serve as surrogates for **Jak1-IN-13**. We will delve into the experimental validation of its engagement with JAK1 in a preclinical model and draw comparisons with other prominent JAK inhibitors.

Executive Summary

Jak1-IN-13 and its related compounds represent a novel class of covalent inhibitors that target an allosteric cysteine residue in the pseudokinase domain of JAK1. This mechanism confers high selectivity for JAK1 over other JAK family members. In vivo studies have demonstrated significant and specific target engagement in mice, validating the potential of this therapeutic approach. While direct head-to-head in vivo target engagement data with other JAK inhibitors using identical methodologies is limited, this guide consolidates available data to offer a comparative perspective.

Quantitative Data Presentation

The following table summarizes the key quantitative in vivo target engagement data for compound 5, a stereoisomeric mixture of the potent and selective JAK1 inhibitor VVD-118313.

Compound	Dose	Route of Administration	Animal Model	Tissue	Target Engagement (%)	Method	Reference
Compound 5	25 mg/kg and 50 mg/kg	Subcutaneous	Mouse	Spleen	75%	ABPP-MS	[1]

ABPP-MS: Activity-Based Protein Profiling-Mass Spectrometry

Comparison with Alternative JAK Inhibitors

Direct in vivo target engagement comparisons using covalent probes like those for **Jak1-IN-13** are not readily available for ATP-competitive inhibitors such as tofacitinib, filgotinib, and upadacitinib. However, ex vivo and in vitro studies provide insights into their relative potencies and selectivities.

Inhibitor	Target Selectivity	In Vitro/Ex Vivo Inhibition	Key Findings
Tofacitinib	Pan-JAK (JAK1/JAK2/JAK3)	Potently inhibits multiple JAK-dependent pathways.	Broad activity across different cytokine signaling pathways.
Filgotinib	JAK1 selective	Shows greater selectivity for JAK1-dependent pathways over JAK2 and JAK3.	Exhibits similar inhibition of JAK1-mediated signaling as other JAK inhibitors at clinically relevant doses, with less impact on JAK2/3 pathways.[2]
Upadacitinib	JAK1 selective	Demonstrates greater selectivity for JAK1 over JAK3 compared to tofacitinib.[3]	Effectively inhibits JAK1-dependent signaling.[3]

It is crucial to note that the methodologies for assessing the activity of these inhibitors differ significantly. **Jak1-IN-13**'s target engagement is quantified directly by measuring the covalent modification of the JAK1 protein in vivo. In contrast, the activity of the other inhibitors is typically assessed through downstream pharmacodynamic markers, such as the inhibition of STAT phosphorylation in response to cytokine stimulation in ex vivo or in vitro assays.^{[2][3]}

Experimental Protocols

In Vivo Target Engagement Validation of Compound 5 via ABPP-MS

This protocol is a representative methodology based on the available literature for assessing the in vivo target engagement of covalent JAK1 inhibitors.

1. Animal Dosing:

- Male C57BL/6 mice (8-10 weeks old) are used.
- Compound 5 is formulated in a vehicle suitable for subcutaneous administration (e.g., a solution of DMSO and PEG).
- Mice are administered a single subcutaneous dose of Compound 5 at 25 mg/kg or 50 mg/kg.
- A control group receives the vehicle only.

2. Tissue Harvesting and Lysate Preparation:

- At a predetermined time point post-dosing (e.g., 4 hours), mice are euthanized.
- Spleens are immediately harvested and snap-frozen in liquid nitrogen.
- Frozen tissues are homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- The homogenate is centrifuged to pellet cellular debris, and the supernatant (proteome lysate) is collected. Protein concentration is determined using a standard assay (e.g., BCA assay).

3. Activity-Based Probe Labeling:

- A cysteine-reactive fluorescent or biotinylated probe is added to the proteome lysates. This probe will bind to the active site of cysteine-containing enzymes that are not already occupied by the covalent inhibitor.
- The reaction is allowed to proceed for a specified time at a controlled temperature.

4. Sample Preparation for Mass Spectrometry:

- For biotinylated probes, the labeled proteins are enriched using streptavidin beads.
- The enriched proteins are then digested on-bead with trypsin to generate peptides.
- For fluorescent probes, the labeled proteins in the lysate are separated by SDS-PAGE, and the fluorescent bands are excised and subjected to in-gel trypsin digestion.
- The resulting peptide mixtures are desalted and prepared for mass spectrometry analysis.

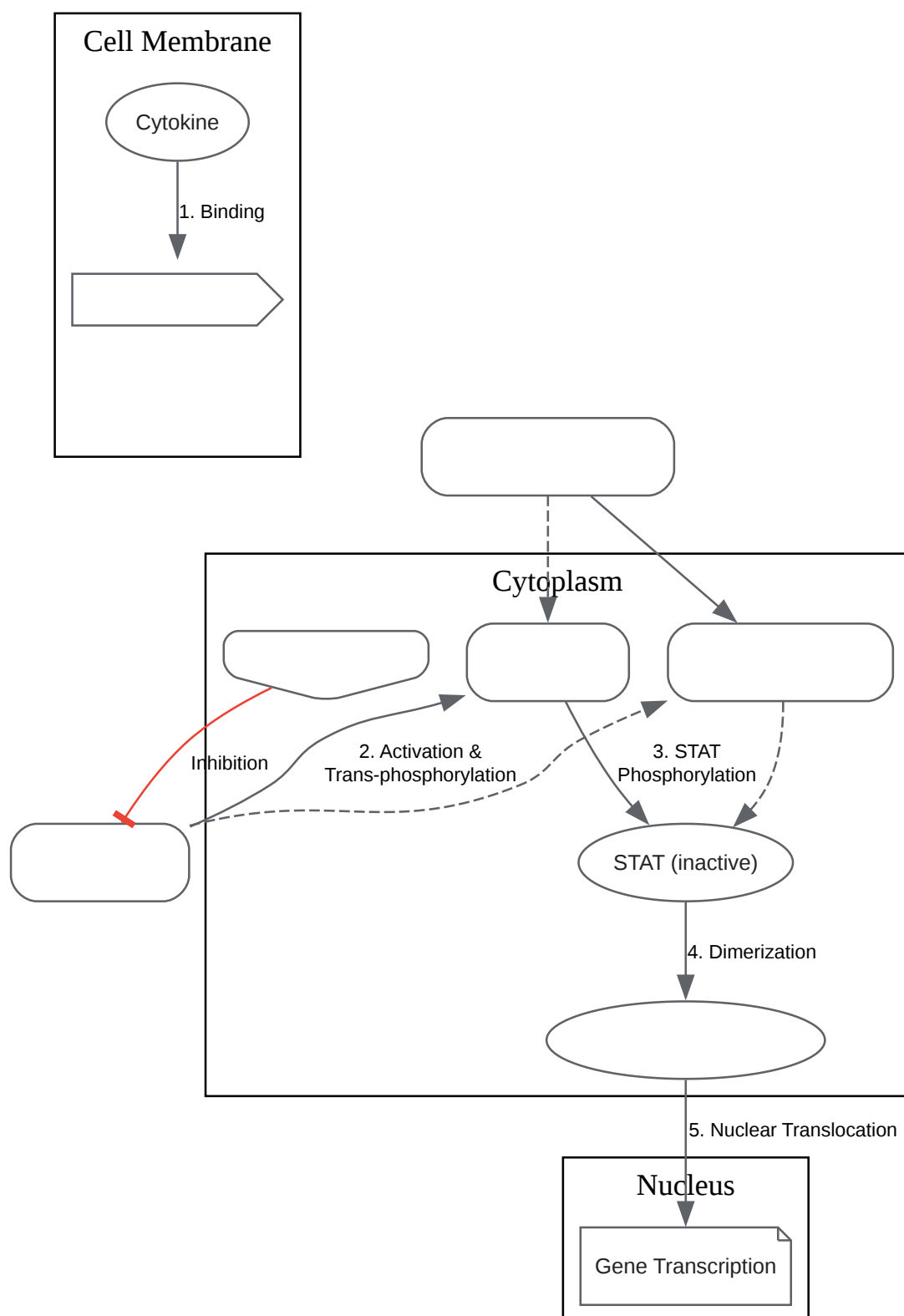
5. LC-MS/MS Analysis:

- Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The mass spectrometer is operated in a data-dependent acquisition mode to identify and quantify peptides.

6. Data Analysis:

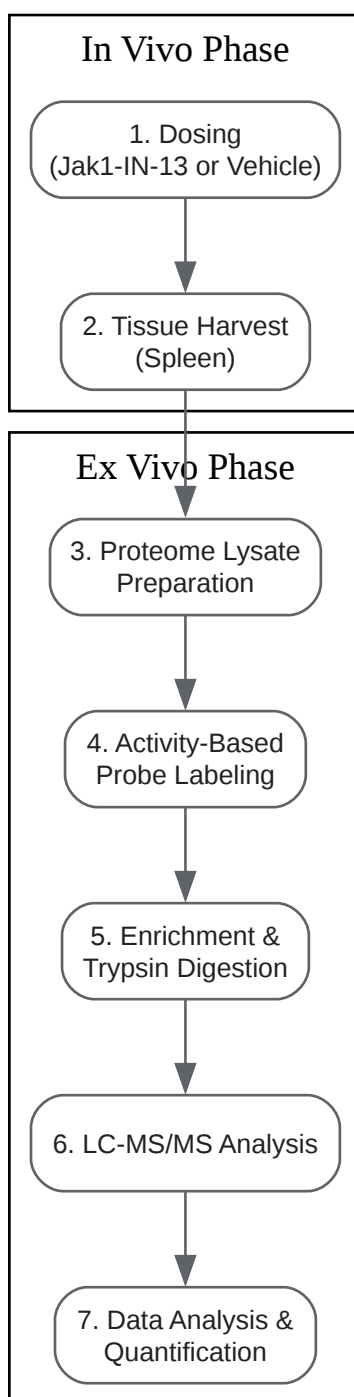
- The abundance of the probe-labeled target peptide from JAK1 is quantified in both the control and drug-treated groups.
- Target engagement is calculated as the percentage reduction in the abundance of the probe-labeled peptide in the drug-treated group compared to the vehicle-treated group.

Visualizations



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Caption: JAK1 Signaling Pathway and Point of Inhibition.



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Caption: In Vivo Target Engagement Experimental Workflow.

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